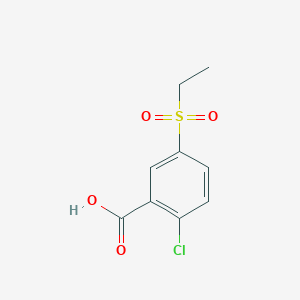![molecular formula C11H8F2N2O3 B1417350 3-[3-(difluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid CAS No. 1152974-89-4](/img/structure/B1417350.png)
3-[3-(difluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
3-[3-(difluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C11H8F2N2O3 . It has a molecular weight of 254.19 .
Molecular Structure Analysis
The molecular structure of 3-[3-(difluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring attached to a phenyl ring via a carboxylic acid group . The phenyl ring carries a difluoromethoxy group .Applications De Recherche Scientifique
Nonlinear Optical Materials
Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, including compounds similar to the specified chemical, and evaluated their nonlinear optical properties. Their research demonstrated that these compounds, particularly those with carboxylic acid and ester substituents, exhibit significant nonlinearities, making them potential candidates for optical limiting applications (Chandrakantha et al., 2013).
Spectral and Theoretical Investigations
Viveka et al. (2016) conducted combined experimental and theoretical studies on a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. They used techniques like NMR, FT-IR, and X-ray diffraction, along with density functional theory calculations, to understand the structural and electronic properties of such compounds (Viveka et al., 2016).
Antifungal Activity
Du et al. (2015) synthesized derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and tested their antifungal activities. They found that some derivatives showed moderate to excellent activities against phytopathogenic fungi, indicating potential applications in agriculture or pharmaceuticals (Du et al., 2015).
Metal Complexes and Supramolecular Networks
Gong et al. (2011) studied metal complexes involving phenyl substituted pyrazole carboxylic acids, akin to the specified compound. They observed varied structural frameworks ranging from 1D to 3D in these complexes, which were linked into supramolecular networks through hydrogen bonding and π–π stacking interactions. This study indicates potential applications in materials science and coordination chemistry (Gong et al., 2011).
Antibacterial Activities
Liu et al. (2014) synthesized new metal complexes using phenyl substituted pyrazole carboxylic acids and evaluated their antibacterial activities. The study revealed the potential of these complexes in developing new antibacterial agents (Liu et al., 2014).
Propriétés
IUPAC Name |
5-[3-(difluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O3/c12-11(13)18-7-3-1-2-6(4-7)9-8(10(16)17)5-14-15-9/h1-5,11H,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKTXWKBFAZFCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C2=C(C=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(difluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



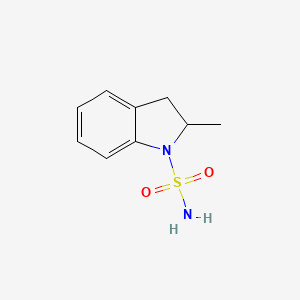
![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B1417268.png)
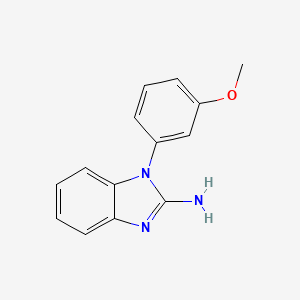
![{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine](/img/structure/B1417275.png)

![3-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1417278.png)
![2-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B1417279.png)
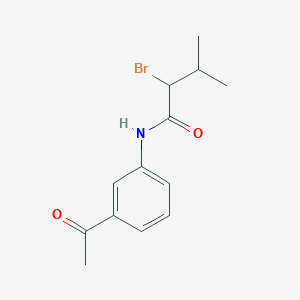

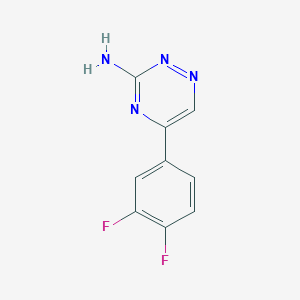
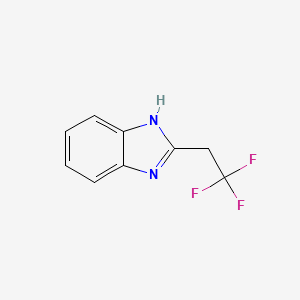
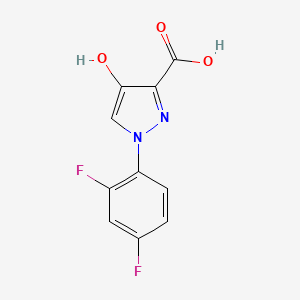
![3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide](/img/structure/B1417287.png)
